molecular formula C10H12N4O2 B1421187 N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide CAS No. 1186310-78-0

N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide

Cat. No. B1421187
M. Wt: 220.23 g/mol
InChI Key: CVCSGAZQUBEXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide” is a chemical compound with the empirical formula C10H12N4O2 . It is a heterocyclic compound and is part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of this compound involves several steps. In one study, the compound was obtained as a yellow solid after stirring a mixture, which was then poured into water. The resulting precipitate was filtered and dried . Another study mentioned the use of dichloromethane in the synthesis process .


Molecular Structure Analysis

The molecular structure of this compound has been established based on NMR spectroscopic data, mass spectrometry, and XRD single crystal .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several stages. For instance, one study proposed a mechanism involving the formation of an imidazoline through the keto group of the keto acetal .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 220.23 . The SMILES string representation of this compound is CON©C(=O)c1cnc2n©cnc2c1 .

Scientific Research Applications

Antitubercular Agents

  • Design and Synthesis for Antituberculosis : Research has shown that compounds similar to N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide have been synthesized and tested for antitubercular activity. For instance, a series of imidazo[1,2-a]pyridine carboxamides (IPAs) demonstrated excellent in vitro activity against drug susceptive and multidrug-resistant Mycobacterium tuberculosis strains (Wu et al., 2016). Similarly, compounds derived from 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid have been synthesized and tested for antituberculotic activity (Bukowski & Janowiec, 1996).

  • Novel Imidazo[1,2-a]pyridines as Antiprotozoal Agents : Research on N-Methoxy-2-(5-[4-(N-methoxyamidino)-phenyl]-furan-2-yl)-imidazo[1,2-a]pyridine-6-carboxamidine has shown strong DNA affinities and significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating its potential as an antiprotozoal agent (Ismail et al., 2004).

DNA Recognition

  • Polyamides Containing N-Methyl Imidazole and N-Methyl Pyrrole : Studies involving compounds like N-Methyl imidazole, which is structurally related to N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide, have shown that these polyamides can target specific DNA sequences in the minor groove of DNA. This finding is significant for controlling gene expression and has implications in treating diseases like cancer (Chavda et al., 2010).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

N-methoxy-N,3-dimethylimidazo[4,5-b]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-13-6-12-8-4-7(5-11-9(8)13)10(15)14(2)16-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCSGAZQUBEXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674129
Record name N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide

CAS RN

1186310-78-0
Record name N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186310-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide
Reactant of Route 3
Reactant of Route 3
N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide
Reactant of Route 4
Reactant of Route 4
N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide
Reactant of Route 5
Reactant of Route 5
N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.